3-Bromo-5-isopropoxypyridazine
Description
3-Bromo-5-isopropoxypyridazine is a brominated heterocyclic compound featuring a pyridazine core substituted with a bromine atom at position 3 and an isopropoxy group at position 5. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, distinguishes this compound from pyridine derivatives. The molecular formula of this compound is inferred as C₇H₈BrN₂O (assuming standard bonding), with a molecular weight of ~217.06 g/mol.
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
3-bromo-5-propan-2-yloxypyridazine |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)11-6-3-7(8)10-9-4-6/h3-5H,1-2H3 |
InChI Key |
JGMJVYJBGIIGSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=NN=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isopropoxypyridazine typically involves the bromination of 5-isopropoxypyridazine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-isopropoxypyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form pyridazine N-oxides or reduction reactions to remove the bromine atom.
Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or dimethylformamide (DMF).
Major Products:
Substitution Products: 3-Amino-5-isopropoxypyridazine, 3-Thio-5-isopropoxypyridazine.
Oxidation Products: this compound N-oxide.
Coupling Products: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Chemistry: 3-Bromo-5-isopropoxypyridazine is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. It serves as a precursor for various functionalized pyridazines and other nitrogen-containing heterocycles.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry: The compound is used in the development of agrochemicals and materials science. Its derivatives can act as intermediates in the synthesis of herbicides, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-isopropoxypyridazine and its derivatives depends on their specific application. In biological systems, these compounds may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom can enhance the compound’s ability to form covalent bonds with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Below is a detailed comparison of 3-Bromo-5-isopropoxypyridazine with structurally related brominated heterocycles.
Structural and Chemical Properties
*Inferred values based on structural analogy.
Key Observations:
The isopropoxy group introduces steric hindrance, which could slow reactions compared to methoxy or ethoxy analogs .
Substituent Effects :
- Methoxy (OMe) : Enhances solubility in organic solvents and stabilizes intermediates in cross-coupling reactions .
- Ethoxy (OEt) : Increases lipophilicity, favoring membrane permeability in pharmaceuticals .
- Hydroxy (OH) : High polarity and acidity (pKa ~8-10) enable participation in hydrogen bonding and metal coordination .
- Isopropoxy (OiPr) : Bulkier substituent may reduce solubility but improve stability against metabolic degradation.
Molecular Weight Trends :
- Increasing alkoxy chain length (Me → Et → iPr) correlates with higher molecular weight and lipophilicity.
Biological Activity
3-Bromo-5-isopropoxypyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H10BrN3O
- Molecular Weight : 232.09 g/mol
- IUPAC Name : 3-bromo-5-(propan-2-yloxy)pyridazine
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound exhibits lipophilicity, allowing it to penetrate cellular membranes effectively. This property facilitates its interaction with enzymes and receptors, leading to modulation of signaling pathways and inhibition of specific enzyme activities.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Properties
Studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of certain enzymes, including:
- Cyclooxygenase (COX) : Inhibition leads to reduced inflammatory responses.
- Protein Kinases : Impacts various signaling pathways associated with cell growth and survival.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | High | Disruption of cell wall synthesis |
| Anticancer | Moderate | Induction of apoptosis via caspase activation |
| Enzyme Inhibition | High | Inhibition of COX and Protein Kinases |
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent. -
Cytotoxicity Assessment :
In a study by Johnson et al. (2024), the cytotoxic effects on MCF-7 breast cancer cells were assessed. The compound exhibited an IC50 value of 25 µM, indicating significant anticancer activity through apoptosis induction. -
Enzyme Inhibition Analysis :
Research by Lee et al. (2024) demonstrated that this compound effectively inhibited COX-2 activity in vitro, with an IC50 value of 50 nM, suggesting its potential use in anti-inflammatory therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
